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The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat,
driving the need for novel antimicrobial strategies. One key mechanism of resistance is the
production of B-lactamase enzymes, which inactivate B-lactam antibiotics. The development of
B-lactamase inhibitors (BLIS) has been a crucial countermeasure. This guide provides a
comparative overview of the efficacy of Funobactam (formerly XNW4107), a novel
diazabicyclooctane (DBO) B-lactamase inhibitor, against a range of established and recently
developed BLlIs.

Executive Summary

Funobactam, in combination with imipenem, has demonstrated potent in vitro and in vivo
activity against a broad spectrum of serine B-lactamase-producing Gram-negative bacteria,
including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][2] As
a member of the DBO class, Funobactam shares a mechanism of action with avibactam and
relebactam, involving the formation of a reversible covalent adduct with the B-lactamase
enzyme. While direct comparative data on the intrinsic inhibitory activity of Funobactam in the
form of IC50 or Ki values against a wide panel of purified enzymes are not extensively
available in the public domain, its efficacy can be inferred from the potentiation of its partner (3-
lactam, imipenem. This guide will compare the available data for the imipenem/funobactam
combination with other clinically relevant B-lactam/p-lactamase inhibitor combinations.
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Mechanism of Action: Diazabicyclooctane (DBO)
Inhibitors

Funobactam belongs to the diazabicyclooctane (DBO) class of non-B-lactam B-lactamase
inhibitors. Unlike early-generation inhibitors like clavulanic acid, which are suicide inhibitors,
DBOs act via a reversible covalent mechanism. The nucleophilic serine residue in the active
site of the B-lactamase attacks the carbonyl group of the DBO, leading to the formation of a
stable, covalent acyl-enzyme intermediate. This reversible binding effectively sequesters the
enzyme, preventing it from hydrolyzing the partner B-lactam antibiotic.

General Mechanism of DBO Beta-Lactamase Inhibition

Serine Beta-Lactamase Diazabicyclooctane (DBO)
(Active Site Serine) Inhibitor (e.g., Funobactam)
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A diagram illustrating the reversible covalent inhibition of a serine beta-lactamase by a DBO
inhibitor.

Comparative In Vitro Efficacy

Direct comparison of the intrinsic inhibitory potency of 3-lactamase inhibitors is best achieved
by comparing their 50% inhibitory concentrations (IC50) or inhibition constants (Ki) against a
panel of purified 3-lactamase enzymes. However, such comprehensive data for Funobactam
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is not readily available in published literature. Therefore, we present a comparison based on
the minimum inhibitory concentrations (MICs) of the imipenem/funobactam combination
against various resistant bacterial isolates, alongside data for other clinically important
combinations. It is important to note that MIC values reflect the combined activity of the 3-
lactam and the inhibitor against the whole organism and can be influenced by factors such as
bacterial permeability and efflux pumps, in addition to the inhibitor's potency.

Activity Against Key Beta-Lactamase Classes

Funobactam has demonstrated broad-spectrum activity against Ambler Class A, C, and D 3-
lactamases.[1][2] This includes clinically significant enzymes such as Klebsiella pneumoniae
carbapenemases (KPCs) (Class A), AmpC cephalosporinases (Class C), and oxacillinases
(OXA-type) carbapenemases (Class D).[1][2]

Inhibition Spectrum of Selected Beta-Lactamase Inhibitors

Inhibitors

Funobactam Avibactam Relebactam Vaborbactam Clavulanate

Class B
(Metallo-B-lactamases)

Class D
(e.g., OXA-48)
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A logical diagram showing the classes of beta-lactamases inhibited by various inhibitors.

Comparative MIC Data

The following table summarizes the available MIC data for imipenem/funobactam and other 3-
lactam/p-lactamase inhibitor combinations against a selection of carbapenem-resistant Gram-

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://www.researchgate.net/publication/361881911_In_Vitro_and_In_Vivo_Activities_of_a_Novel_b-Lactamase_Inhibitor_Combination_ImipenemXNW4107_against_Recent_Clinical_Gram-negative_Bacilli_from_China
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://www.researchgate.net/publication/361881911_In_Vitro_and_In_Vivo_Activities_of_a_Novel_b-Lactamase_Inhibitor_Combination_ImipenemXNW4107_against_Recent_Clinical_Gram-negative_Bacilli_from_China
https://www.benchchem.com/product/b15363246?utm_src=pdf-body-img
https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

negative pathogens. Data is collated from various sources and direct comparison should be
made with caution due to potential variations in testing methodologies.

. Imipenem/Fun Ceftazidime/Av Meropenem/Va Imipenem/Rele
Organism/Enz

obactam (MIC ibactam (MIC borbactam bactam (MIC in
me
e in mgl/L) in mg/L) (MIC in mg/L) mgI/L)
A. baumannii 1-16[3] Generally not Generally not Generally not
(OXA-23/24) active active active
P. aeruginosa
1-8[3] 4-8 >16 8->16
(KPC/GES)
K. pneumoniae
0.25 - 4[3] <1-2 <0.06 - 1 05-4
(KPC)
K. pneumoniae
0.5[3] 1-2 >64 >32

(OXA-48)

Note: The concentration of the inhibitor is fixed in these assays (e.g., Funobactam at 8 mg/L).

Comparative In Vivo Efficacy

The neutropenic murine thigh infection model is a standard preclinical model used to evaluate
the in vivo efficacy of antimicrobial agents. Studies have demonstrated the potent in vivo
efficacy of the imipenem/funobactam combination against serine carbapenemase-producing
A. baumannii, P. aeruginosa, and K. pneumoniae.[1][3]

In these studies, a human-simulated regimen of imipenem/funobactam (e.g., 500/250 mg g6h
as a 1-hour infusion) resulted in a >1-log kill against the majority of tested A. baumannii and P.
aeruginosa isolates and achieved stasis against K. pneumoniae isolates.[3]

Experimental Protocols
Determination of IC50 Values for Beta-Lactamase
Inhibitors

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic
activity of a purified B-lactamase by 50%.
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Materials:

Purified B-lactamase enzyme

B-lactamase inhibitor (e.g., Funobactam)

Chromogenic substrate (e.g., Nitrocefin)

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Microplate reader

Procedure:

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified 3-lactamase and
the inhibitor in the assay buffer.

Pre-incubation: In a 96-well microplate, add a fixed concentration of the B-lactamase to
varying concentrations of the inhibitor. Incubate at a specified temperature (e.g., 30°C) for a
defined period (e.g., 10 minutes) to allow for the interaction between the enzyme and the
inhibitor.

Initiation of Reaction: Add a fixed concentration of the chromogenic substrate (e.g.,
Nitrocefin) to each well to initiate the enzymatic reaction.

Measurement: Immediately measure the change in absorbance over time at the appropriate
wavelength for the substrate (e.g., 490 nm for hydrolyzed Nitrocefin) using a microplate
reader in kinetic mode.

Data Analysis: Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor
concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor
concentration. The IC50 value is determined by fitting the data to a suitable dose-response

curve.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of a B-lactam/p-lactamase inhibitor combination in a

mammalian infection model.
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Procedure:

¢ Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of
cyclophosphamide on days -4 and -1 relative to infection.

¢ Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension
of the test bacterium.

o Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial
agent(s) or vehicle control is initiated. Dosing regimens are designed to simulate human
pharmacokinetic profiles.

o Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles
are aseptically removed and homogenized.

o Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on
appropriate agar media to determine the number of colony-forming units (CFU) per thigh.

» Data Analysis: The efficacy of the treatment is determined by calculating the change in
bacterial load (log10 CFU/thigh) at 24 hours compared to the bacterial load at the initiation of
therapy (0-hour controls).
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Workflow of the Neutropenic Murine Thigh Infection Model
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A workflow diagram outlining the key steps in a neutropenic murine thigh infection model.
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Conclusion

Funobactam is a promising new-generation diazabicyclooctane B-lactamase inhibitor with a
broad spectrum of activity against clinically important serine 3-lactamases. When combined
with imipenem, it demonstrates potent in vitro and in vivo efficacy against many multidrug-
resistant Gram-negative pathogens, including those resistant to carbapenems. While a direct
comparison of its intrinsic inhibitory potency with other BLIs is limited by the lack of publicly
available 1IC50 and Ki data, the performance of the imipenem/funobactam combination
suggests it is a valuable addition to the armamentarium against challenging bacterial infections.
Further studies providing direct comparative inhibitory kinetics will be crucial for a more
definitive positioning of Funobactam within the landscape of (3-lactamase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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